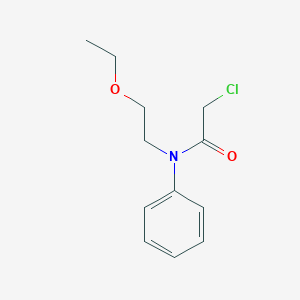
Acetanilide, 2-chloro-N-(2-ethoxyethyl)-
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Acetanilide, 2-chloro-N-(2-ethoxyethyl)- is a chemical compound that has been extensively studied for its scientific research applications. It is a white crystalline solid that is soluble in organic solvents and is commonly used in the laboratory for various experimental purposes.
Mecanismo De Acción
Acetanilide, 2-chloro-N-(2-ethoxyethyl)- inhibits the activity of enzymes by binding to the active site of the enzyme and preventing substrate binding. The inhibition is reversible, and the enzyme activity can be restored by removing the inhibitor.
Efectos Bioquímicos Y Fisiológicos
Acetanilide, 2-chloro-N-(2-ethoxyethyl)- has been shown to have anti-inflammatory and analgesic effects in animal models. It has also been shown to have antitumor activity in vitro.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One advantage of using Acetanilide, 2-chloro-N-(2-ethoxyethyl)- in lab experiments is its ability to inhibit the activity of enzymes. This makes it useful in studying enzyme kinetics and in drug discovery. However, its toxicity and potential side effects limit its use in vivo.
Direcciones Futuras
There are several future directions for the research on Acetanilide, 2-chloro-N-(2-ethoxyethyl)-. One area of interest is the development of more potent inhibitors of enzymes. Another area of interest is the synthesis of derivatives of Acetanilide, 2-chloro-N-(2-ethoxyethyl)- that have improved pharmacological properties and reduced toxicity. Additionally, the antitumor activity of Acetanilide, 2-chloro-N-(2-ethoxyethyl)- can be further explored to develop new cancer therapies.
Métodos De Síntesis
The synthesis of Acetanilide, 2-chloro-N-(2-ethoxyethyl)- involves the reaction of 2-chloroethanol and ethyl acetate with aniline in the presence of a catalyst such as hydrochloric acid. The reaction mixture is then heated and the product is purified through recrystallization.
Aplicaciones Científicas De Investigación
Acetanilide, 2-chloro-N-(2-ethoxyethyl)- is widely used in scientific research for its ability to inhibit the activity of enzymes such as chymotrypsin and trypsin. It is also used as a precursor to synthesize other compounds such as pharmaceuticals, agrochemicals, and dyes.
Propiedades
Número CAS |
102411-00-7 |
|---|---|
Nombre del producto |
Acetanilide, 2-chloro-N-(2-ethoxyethyl)- |
Fórmula molecular |
C12H16ClNO2 |
Peso molecular |
241.71 g/mol |
Nombre IUPAC |
2-chloro-N-(2-ethoxyethyl)-N-phenylacetamide |
InChI |
InChI=1S/C12H16ClNO2/c1-2-16-9-8-14(12(15)10-13)11-6-4-3-5-7-11/h3-7H,2,8-10H2,1H3 |
Clave InChI |
ABQSXHQIAIWLAX-UHFFFAOYSA-N |
SMILES |
CCOCCN(C1=CC=CC=C1)C(=O)CCl |
SMILES canónico |
CCOCCN(C1=CC=CC=C1)C(=O)CCl |
Otros números CAS |
102411-00-7 |
Sinónimos |
2-chloro-N-(2-ethoxyethyl)-N-phenyl-acetamide |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



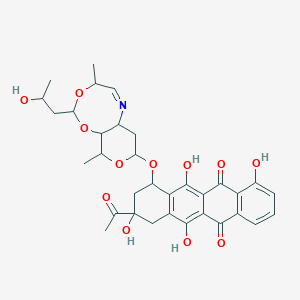
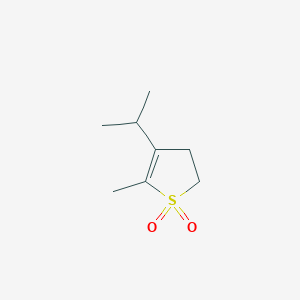
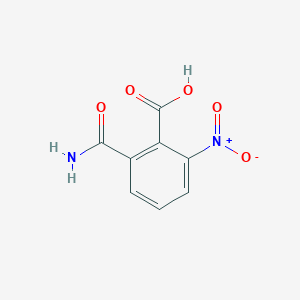

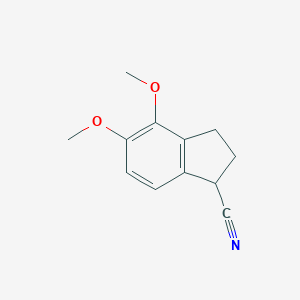

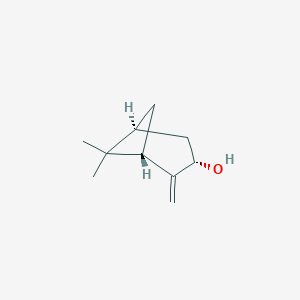
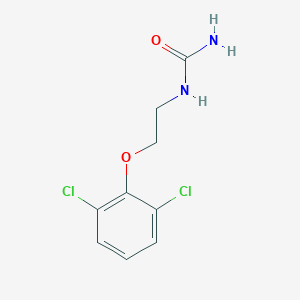
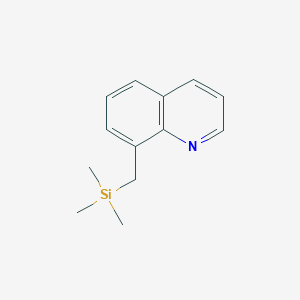

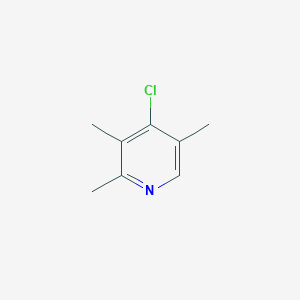
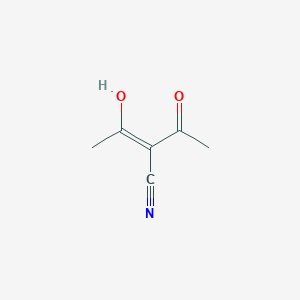
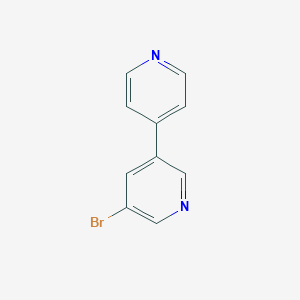
![2,4-Dichloro-5-[(ethylthio)methyl]pyrimidine](/img/structure/B35183.png)